molecular formula C8H7NO2 B11771500 7-Methoxybenzo[d]isoxazole

7-Methoxybenzo[d]isoxazole

Cat. No.: B11771500
M. Wt: 149.15 g/mol
InChI Key: AUZSBHTXASPACC-UHFFFAOYSA-N
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Description

7-Methoxybenzo[d]isoxazole is an aromatic heterocyclic compound with the molecular formula C8H7NO2 and a molecular weight of 149.15 g/mol . It features a benzo[d]isoxazole core structure substituted with a methoxy group. As a versatile chemical scaffold, it is primarily used in organic synthesis and medicinal chemistry research for the development of novel bioactive molecules. The benzoisoxazole pharmacophore is recognized for its significant role in pharmaceutical agents . Compounds containing this structure have been investigated for a wide spectrum of biological activities, including potential use as COX-2 inhibitors for anti-inflammatory research , D-amino acid oxidase (DAAO) inhibitors for the study of neurodegenerative and cognitive disorders , and immunosuppressive agents . Researchers value this compound as a key synthetic intermediate for constructing more complex molecules. It serves as a precursor to derivatives like this compound-3-carboxylic acid (CAS 1935175-08-8) , which can be further functionalized. All products are strictly for research and development purposes and are not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7NO2

Molecular Weight

149.15 g/mol

IUPAC Name

7-methoxy-1,2-benzoxazole

InChI

InChI=1S/C8H7NO2/c1-10-7-4-2-3-6-5-9-11-8(6)7/h2-5H,1H3

InChI Key

AUZSBHTXASPACC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1ON=C2

Origin of Product

United States

Advanced Synthetic Methodologies for 7 Methoxybenzo D Isoxazole and Its Functionalized Derivatives

Strategic Approaches to Isoxazole (B147169) Ring Formation

The formation of the isoxazole ring is a cornerstone of synthetic organic chemistry, with several robust methods available to chemists. These strategies primarily involve the formation of the key N-O bond and the closure of the five-membered ring.

One of the most powerful and widely used methods for constructing isoxazole and isoxazoline (B3343090) rings is the 1,3-dipolar cycloaddition of nitrile oxides with dipolarophiles, such as alkynes and alkenes. chem-station.comresearchgate.net Nitrile oxides (R-C≡N⁺-O⁻) are highly reactive intermediates that are typically generated in situ to prevent self-dimerization into furoxans. chem-station.comchemtube3d.com Common methods for their generation include the dehydration of nitroalkanes or the dehydrohalogenation of hydroxamoyl halides. beilstein-journals.org The subsequent [3+2] cycloaddition with an alkyne directly yields the aromatic isoxazole ring, while reaction with an alkene produces an isoxazoline, which can be subsequently oxidized to an isoxazole if desired.

The regioselectivity of nitrile oxide cycloadditions is a critical aspect, particularly when using unsymmetrical alkynes or alkenes. The outcome is largely governed by Frontier Molecular Orbital (FMO) theory, where the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other determines the product. Generally, the reaction of nitrile oxides with terminal alkynes is highly regioselective, leading predominantly to 3,5-disubstituted isoxazoles. maynoothuniversity.ie The regioselectivity can be influenced by both electronic and steric factors of the substituents on both the nitrile oxide and the dipolarophile. mdpi.com

Stereoselectivity becomes important in cycloadditions with alkenes, especially those containing chiral centers. The reaction can exhibit high levels of diastereoselectivity, influenced by steric hindrance or directing groups on the alkene. acs.orgresearchgate.net For instance, cycloadditions with chiral allylic alcohols can proceed with high stereocontrol, often explained by steric models or hydrogen bonding effects that favor the approach of the nitrile oxide from a specific face of the alkene. acs.org

Table 1: Examples of Regioselectivity in Nitrile Oxide Cycloadditions
Nitrile Oxide PrecursorDipolarophileConditionsMajor ProductReference
Aryl Aldoximeortho-Nitrophenyl AlkyneThermal3-Aryl-5-(ortho-nitrophenyl)isoxazole rsc.orgnih.gov
DibromoformaldoximeOlefinKHCO₃Single regio- and stereoisomer of bromoisoxazoline chem-station.com
Aryl Hydroximoyl Chlorideβ-KetoesterBase, Aqueous Medium3-Aryl-4-acyl-5-alkoxyisoxazole beilstein-journals.org

While many nitrile oxide cycloadditions proceed thermally, transition metal catalysis has emerged as a tool to control reactivity and, most notably, regioselectivity. maynoothuniversity.ie Copper(I) and Ruthenium(II) catalysts have been shown to influence the outcome of the cycloaddition between nitrile oxides and terminal alkynes. maynoothuniversity.ieacs.org For instance, while thermal reactions typically yield the 3,5-disubstituted isoxazole, ruthenium catalysis can favor the formation of the 3,4-disubstituted isomer by reversing the innate polarity of the nitrile oxide. acs.org Copper(I)-catalyzed cycloadditions, often considered a "click" reaction, are highly efficient and reliable for producing 3,4-disubstituted isoxazoles. organic-chemistry.org These catalytic systems provide access to isoxazole isomers that are otherwise difficult to obtain.

Table 2: Catalyst Control of Regioselectivity in Nitrile Oxide/Alkyne Cycloadditions
CatalystAlkyne TypeFavored RegioisomerReference
None (Thermal)Terminal Alkyne3,5-Disubstituted maynoothuniversity.ie
Copper(I)Terminal Alkyne3,4-Disubstituted organic-chemistry.org
Ruthenium(II)Electron-Rich Alkyne4-Heterosubstituted (Reversed Selectivity) acs.org

An alternative to cycloaddition is the electrophilic cyclization of suitably functionalized acyclic precursors. A prominent example is the cyclization of 2-alkyn-1-one O-methyl oximes. organic-chemistry.orgnih.gov In this method, the oxime nitrogen attacks the alkyne, a process initiated by an electrophile. Various electrophilic halogenating agents such as iodine monochloride (ICl), iodine (I₂), and bromine (Br₂) can be used. researchgate.netfigshare.com This reaction proceeds under mild conditions and provides a direct route to 3,5-disubstituted 4-haloisoxazoles in good to excellent yields. organic-chemistry.orgnih.gov The resulting 4-haloisoxazoles are versatile intermediates that can be further functionalized using palladium-catalyzed cross-coupling reactions, allowing for the synthesis of a wide array of polysubstituted isoxazoles. nih.gov

Cyclocondensation reactions offer a classical yet effective route to the isoxazole nucleus. The most common approach involves the reaction of a 1,3-dicarbonyl compound, or a synthetic equivalent like an α,β-unsaturated ketone, with hydroxylamine. sphinxsai.comnanobioletters.com The reaction proceeds via initial condensation to form an oxime intermediate, followed by intramolecular cyclization and dehydration to furnish the isoxazole ring. researchgate.net The regiochemical outcome depends on which carbonyl group of the 1,3-dicarbonyl substrate undergoes the initial reaction with hydroxylamine. This method is particularly useful for synthesizing 3,5-disubstituted isoxazoles from readily available starting materials. beilstein-journals.org

1,3-Dipolar Cycloaddition Reactions with Nitrile Oxides

Specialized Synthetic Routes for Benzo[d]isoxazole Formation

The synthesis of the fused benzo[d]isoxazole system, as seen in 7-Methoxybenzo[d]isoxazole, requires strategies that construct the isoxazole ring onto a pre-existing benzene (B151609) ring.

One powerful method is the intramolecular 1,3-dipolar cycloaddition of a nitrile oxide (INOC). In this approach, a benzene ring is substituted with both a nitrile oxide precursor (like an aldoxime) and a dipolarophile (like an alkyne or alkene) in a suitable position for cyclization. mdpi.commdpi.com For example, an ortho-alkynyl benzaldehyde (B42025) can be converted to its corresponding oxime. In situ generation of the nitrile oxide from this oxime leads to a spontaneous intramolecular cycloaddition, directly forming the benzo[d]isoxazole ring system. mdpi.com

Another modern and efficient route involves the [3+2] cycloaddition of in situ generated nitrile oxides with arynes (benzynes). nih.gov Arynes are highly reactive intermediates generated, for example, from ortho-silyl aryl triflates in the presence of a fluoride (B91410) source. When co-generated with a nitrile oxide, the aryne acts as the dipolarophile, leading to the direct formation of the benzo[d]isoxazole core. This method is versatile, tolerates a range of functional groups on both the aryne and nitrile oxide precursors, and provides a direct entry to functionalized benzo[d]isoxazoles under mild conditions. nih.gov

Synthesis from Ortho-Substituted Aromatic Precursors

The construction of the benzo[d]isoxazole ring system frequently relies on the strategic use of ortho-substituted aromatic compounds. These precursors contain the necessary functionalities, positioned correctly to facilitate intramolecular cyclization, which is the key step in forming the bicyclic isoxazole structure.

A notable and direct pathway to the this compound core involves the use of 2-hydroxy-3-methoxybenzoic acid methyl ester as a starting material. This precursor is particularly advantageous as it already contains the methoxy (B1213986) group at the desired position (which will become position 7 in the final product) and a hydroxyl group ortho to an ester functionality, primed for transformation.

The synthesis of 7-methoxybenzo[d]isoxazol-3-ol has been successfully achieved starting from this commercially available ester. google.com The specific reaction sequence transforms the methyl ester and the adjacent hydroxyl group into the fused isoxazole ring. google.com While detailed step-by-step mechanisms can vary, the general approach involves converting the ester into a hydroxamic acid or a related intermediate, which can then undergo intramolecular cyclization via nucleophilic attack of the phenolic oxygen, often under dehydrating conditions, to form the N-O bond of the isoxazole ring.

The availability and synthesis of the precursor itself, methyl 2-hydroxy-3-methoxybenzoate, is well-established. diva-portal.org Researchers have outlined methods for its preparation, ensuring a steady supply for its subsequent conversion into the benzo[d]isoxazole scaffold. diva-portal.org

Table 1: Synthesis of 7-Methoxybenzo[d]isoxazol-3-ol

Starting Material Product Key Transformation

Microwave-Assisted Synthetic Protocols for Enhanced Efficiency

To address the classical limitations of long reaction times and improve yields, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in heterocyclic chemistry. researchgate.netabap.co.in This technique utilizes microwave irradiation to rapidly and uniformly heat the reaction mixture, often leading to a dramatic acceleration of reaction rates and improved product yields. abap.co.inresearchgate.net

For the synthesis of isoxazole derivatives, microwave irradiation has been successfully applied to various reaction types, including the crucial 1,3-dipolar cycloaddition reactions. semanticscholar.orgnih.govnih.gov This method offers significant advantages over conventional heating, with reactions that typically require several hours being completed in just minutes. researchgate.net The enhanced efficiency stems from the direct coupling of microwave energy with the polar molecules in the reaction mixture, leading to rapid temperature increases and overcoming activation energy barriers more effectively. abap.co.in

While specific protocols for the microwave-assisted synthesis of this compound are not extensively detailed in the provided context, the principles are broadly applicable. A synthetic route, such as the cyclization of a precursor derived from 2-hydroxy-3-methoxybenzoic acid methyl ester, could be significantly optimized by transitioning from conventional heating to microwave irradiation. nih.govnveo.org This would likely reduce reaction times, potentially minimize the formation of by-products, and align the synthesis with principles of green chemistry by reducing energy consumption. researchgate.netnveo.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Isoxazole Synthesis

Parameter Conventional Heating Microwave Irradiation
Reaction Time Hours (e.g., 6-8 h) researchgate.net Minutes (e.g., 6-10 min) researchgate.net
Product Yield Moderate (e.g., 58-69%) researchgate.net Improved (e.g., 67-82%) researchgate.net
Heating Conduction/Convection (often slow, non-uniform) Direct dielectric heating (rapid, uniform) abap.co.in

| Side Reactions | More prevalent due to prolonged heating | Often reduced due to shorter reaction times researchgate.net |

Leveraging Natural Product Backbones for Benzo[d]isoxazole Scaffolds

Natural products provide a rich source of complex and stereochemically diverse scaffolds for the synthesis of novel bioactive molecules. The strategy of using natural product backbones to construct heterocyclic rings like isoxazoles is a promising area of research. nih.govresearchgate.net For instance, researchers have successfully synthesized 3,5-disubstituted isoxazoles starting from natural oleanolic and maslinic acids. nih.gov

This approach involves identifying a natural product that contains a suitable arrangement of functional groups that can be chemically modified to form the desired benzo[d]isoxazole core. For the synthesis of a this compound derivative, one would seek a natural product containing a substituted benzene ring, ideally with hydroxyl and carboxyl functionalities (or their precursors) in an ortho relationship, and a methoxy group at the appropriate position.

Although a direct synthesis of this compound from a natural product is not explicitly documented, the principle remains a viable and attractive synthetic strategy. The inherent structural complexity and chirality of many natural products could be harnessed to create novel and structurally unique benzo[d]isoxazole derivatives that would be difficult to access through traditional synthetic routes. researchgate.net

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. uniroma1.it These principles are increasingly being applied to the synthesis of heterocyclic compounds, including isoxazoles. researchgate.net Key strategies include the use of environmentally benign solvents like water, the development of catalyst-free reactions, and the use of alternative energy sources such as ultrasound and microwave irradiation. mdpi.comsemnan.ac.ir

The application of green chemistry to this compound synthesis could involve several approaches:

Use of Greener Solvents: Replacing traditional volatile organic solvents with water or other eco-friendly alternatives can significantly reduce the environmental impact of the synthesis. mdpi.comsemnan.ac.ir

Alternative Energy Sources: As discussed, microwave-assisted synthesis is a cornerstone of green chemistry, offering energy efficiency and reduced reaction times. researchgate.net Sonochemistry, which uses ultrasonic irradiation, is another green technique that can promote reactions and enhance efficiency, often under mild conditions. nih.govmdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Multi-component reactions are particularly effective in this regard, allowing the construction of complex molecules like isoxazolones in a single, efficient step. mdpi.com

By integrating these principles, the synthesis of this compound can be made more sustainable, safer, and more efficient, aligning with the modern imperatives of chemical manufacturing. uniroma1.it

Chiral Synthesis and Enantioselective Approaches for this compound Derivatives

The synthesis of chiral molecules as single enantiomers is of paramount importance, particularly in medicinal chemistry, where the biological activity of stereoisomers can differ significantly. Developing enantioselective approaches for this compound derivatives involves introducing a stereocenter in a controlled manner. This is typically achieved by attaching a chiral substituent to the benzo[d]isoxazole core.

Methodologies for synthesizing chiral isoxazole derivatives have been reported, providing a framework for potential application to the this compound system. nih.gov Key strategies include:

Use of Chiral Starting Materials: Employing a chiral precursor that already contains the desired stereocenter.

Asymmetric Catalysis: Using a chiral catalyst to control the stereochemical outcome of a key bond-forming reaction. For example, chiral ligands can be used in transition metal-catalyzed reactions to produce enantiomerically enriched products. researchgate.net

Chiral Auxiliaries: Temporarily attaching a chiral group to the substrate to direct the stereochemistry of a reaction, after which the auxiliary is removed.

Researchers have successfully synthesized novel chiral isoxazolyl amino alcohols and evaluated their stereoisomers, demonstrating the significant effect of stereochemistry on biological receptor affinity. nih.gov These approaches could be adapted to synthesize chiral derivatives of this compound, for instance, by creating a chiral side chain at the 3-position of the isoxazole ring. The development of such enantioselective syntheses is crucial for exploring the full therapeutic potential of this class of compounds.

Elucidation of Chemical Reactivity and Transformative Pathways of 7 Methoxybenzo D Isoxazole

Intrinsic Reactivity of the Benzo[d]isoxazole Core

The chemical behavior of 7-Methoxybenzo[d]isoxazole is governed by the interplay between the electron-donating methoxy (B1213986) group and the unique electronic properties of the fused benzo[d]isoxazole ring system. The aromaticity of the benzisoxazole core lends it a degree of stability. wikipedia.org However, the inherent strain and the weak nitrogen-oxygen (N-O) bond in the isoxazole (B147169) moiety make it susceptible to specific chemical transformations.

A defining characteristic of the benzo[d]isoxazole core is the lability of its N-O bond. This bond is relatively weak and can be cleaved under various conditions, including the presence of a strong base or through reductive processes. wikipedia.orgmdpi.com This susceptibility is a key pathway for the transformation of the benzisoxazole scaffold into other functionalized aromatic compounds.

Base-Mediated Cleavage (Kemp Elimination): The N-O bond can undergo fission when treated with a strong base, a process known as the Kemp elimination. acs.org This reaction abstracts a proton from the carbon adjacent to the ring nitrogen, initiating a ring-opening cascade to yield a 2-hydroxybenzonitrile (B42573) species. wikipedia.orgacs.org This transformation provides a synthetic route from benzisoxazoles to substituted phenols.

Reductive Cleavage: The N-O bond is also prone to reductive cleavage under various conditions, such as catalytic hydrogenation or enzymatic reduction. mdpi.comnih.govnih.gov

Catalytic Hydrogenation: In the presence of hydrogen gas and a suitable catalyst (e.g., a ruthenium complex), the N-O bond is cleaved hydrogenolytically. mdpi.com This process initially forms an o-hydroxyphenyl imine intermediate, which can be further reduced to the corresponding amine. mdpi.com

Enzymatic Reduction: Studies involving rat liver microsomes have shown that the benzisoxazole ring can be reduced, leading to N-O bond cleavage. nih.govnih.gov This bioreductive activation requires cofactors like NADPH and appears to involve cytochrome P450 enzymes. nih.govnih.gov The cleavage results in an imine intermediate that can subsequently hydrolyze. nih.gov The rate of this reduction can be influenced by substituents on the ring; electron-withdrawing groups at the 6-position have been found to significantly increase the rate of substrate reduction. nih.gov

The table below summarizes the conditions and resulting products of N-O bond fission.

Reaction TypeReagents/ConditionsIntermediate/ProductReference
Base-Mediated Cleavage (Kemp Elimination)Strong base (e.g., catalytic base)2-Hydroxybenzonitrile wikipedia.orgacs.org
Catalytic HydrogenationH₂, Ruthenium catalysto-Hydroxyphenyl imine mdpi.com
Enzymatic ReductionRat liver microsomes, NADPHImine intermediate nih.govnih.gov

Electrophilic Aromatic Substitution (EAS): In electrophilic aromatic substitution, an electrophile replaces an atom (typically hydrogen) on the aromatic ring. wikipedia.orgsavemyexams.com The regiochemical outcome of EAS on this compound is directed by the combined electronic effects of the methoxy group and the fused isoxazole ring. The methoxy group (-OCH₃) is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the ring via resonance. libretexts.org This strongly favors electrophilic attack at positions C-4 and C-6. However, the C-6 position is already substituted. The directing influence of the isoxazole ring itself is more complex, but the primary determinant for regioselectivity in this case is the highly activating methoxy group. Therefore, electrophilic substitution is expected to occur predominantly at the C-4 position. The first step of the mechanism, the attack of the aromatic ring on the electrophile, is typically the slow, rate-determining step as it disrupts aromaticity to form a carbocation intermediate known as an arenium ion. masterorganicchemistry.comuomustansiriyah.edu.iq

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution involves the displacement of a leaving group on an aromatic ring by a nucleophile. wikipedia.org This reaction is generally facilitated by the presence of strong electron-withdrawing groups on the ring, which stabilize the negatively charged intermediate (a Meisenheimer complex). wikipedia.org The unsubstituted this compound ring is electron-rich due to the methoxy group and is not predisposed to SNAr reactions. However, if the ring were functionalized with a good leaving group (like a halide) and potent electron-withdrawing groups, SNAr could become a viable pathway. wikipedia.org Pyridine-like heterocycles are particularly reactive towards SNAr when substituted at the ortho or para positions, as the nitrogen atom can effectively delocalize the negative charge. wikipedia.org

Functionalization and Derivatization Strategies for this compound

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. wikipedia.org The reaction uses an alkyllithium reagent to deprotonate the position ortho to a directing metalation group (DMG). organic-chemistry.org The DMG, which contains a heteroatom, coordinates to the lithium, facilitating deprotonation at the adjacent position to form an aryllithium intermediate. wikipedia.org

The methoxy group is a well-established, albeit moderate, DMG. wikipedia.orgorganic-chemistry.org In the case of this compound, the methoxy group can direct lithiation to the C-6 position. However, the isoxazole ring itself contains heteroatoms (N and O) that can also coordinate with the lithium reagent, potentially influencing the regioselectivity of the metalation. The tertiary amide group is known to be a more effective DMG than the methoxy group. researchgate.net By treating 2-methoxybenzoic acid with s-BuLi/TMEDA, deprotonation occurs exclusively at the position ortho to the carboxylate, demonstrating the power of a stronger DMG. organic-chemistry.org For this compound, the competition between the methoxy and isoxazole moieties as directing groups would determine the final site of metalation. Once the aryllithium intermediate is formed, it can be quenched with various electrophiles to introduce a wide range of substituents with high regiocontrol.

Regioselective Halogenation: The introduction of halogen atoms onto the benzoisoxazole core is a key step for further functionalization, particularly for cross-coupling reactions. Regioselective halogenation can be achieved through several methods.

Electrophilic Halogenation: As discussed in section 3.1.2, electrophilic halogenation (e.g., with Br₂ or Cl₂) would be directed by the activating methoxy group primarily to the C-4 position.

Palladium-Catalyzed C-H Halogenation: Modern methods allow for mild, palladium-catalyzed regioselective chlorinations, brominations, and iodinations of arene C-H bonds using reagents like N-halosuccinimides. organic-chemistry.org These reactions can provide products that are complementary to those from conventional electrophilic aromatic substitution. organic-chemistry.org The regioselectivity is often controlled by a directing group, which could be exploited for specific halogenation patterns on the this compound scaffold.

Directed ortho-Metalation-Halogenation: Following the DoM strategy outlined above, quenching the resulting aryllithium intermediate with a halogen source (e.g., C₂Cl₆, Br₂, I₂) would install a halogen atom at the metalated position.

Regioselective Alkylation: Alkylation can be achieved via Friedel-Crafts reactions, though these are often prone to issues with polyalkylation and rearrangement. A more controlled and regioselective approach involves the DoM strategy. After forming the aryllithium species, reaction with an alkyl halide electrophile would introduce an alkyl group at the specific site of metalation.

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds and have been widely applied in chemical synthesis. researchgate.netnih.gov These reactions typically involve the coupling of an organohalide or triflate with a coupling partner, such as a terminal alkyne (Sonogashira), a boronic acid (Suzuki), or an alkene (Heck). wikipedia.orgorganic-chemistry.orgrsc.org For this compound, these reactions would first require the introduction of a halide (or triflate) onto the aromatic ring, as described in section 3.2.2.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgnih.gov A halogenated this compound derivative could be coupled with various alkynes to synthesize alkynyl-substituted benzisoxazoles. libretexts.org

Suzuki Coupling: The Suzuki reaction pairs an organoboron compound (like a boronic acid) with an organohalide. This method is known for its mild conditions and tolerance of a wide variety of functional groups. A halo-7-methoxybenzo[d]isoxazole could be reacted with different aryl or vinyl boronic acids to create biaryl or vinyl-substituted structures. nih.gov

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org This provides a route to vinylated this compound derivatives, which are versatile intermediates for further transformations. libretexts.org The reaction follows a Pd(0)/Pd(II) catalytic cycle involving oxidative addition, migratory insertion, and β-hydride elimination. wikipedia.orglibretexts.org

The table below illustrates potential cross-coupling reactions starting from a hypothetical halo-substituted this compound.

Reaction NameSubstrate 1 (from 7-MeO-Benzisoxazole)Substrate 2Catalyst System (Typical)Product TypeReference
Sonogashira CouplingHalo-7-methoxybenzo[d]isoxazoleTerminal AlkynePd(0) complex, Cu(I) salt, Amine baseAlkynyl-7-methoxybenzo[d]isoxazole organic-chemistry.orglibretexts.org
Suzuki CouplingHalo-7-methoxybenzo[d]isoxazoleBoronic Acid/EsterPd(0) complex, Base (e.g., K₂CO₃)Aryl/Vinyl-7-methoxybenzo[d]isoxazole researchgate.netnih.gov
Heck ReactionHalo-7-methoxybenzo[d]isoxazoleAlkenePd(0) complex, Base (e.g., Et₃N)Alkenyl-7-methoxybenzo[d]isoxazole wikipedia.orglibretexts.org

Formation of Novel Fused Heterocyclic Systems from Benzo[d]isoxazole

The benzo[d]isoxazole nucleus serves as a foundational scaffold in numerous biologically active compounds. thieme-connect.de However, the use of this compound as a direct precursor for the construction of additional fused heterocyclic rings through annulation reactions is not extensively documented in dedicated studies. The reactivity of the benzisoxazole system is centered on the stability of the heterocyclic ring, which can be cleaved under certain conditions, and the substitution patterns on the benzene (B151609) ring. researchgate.net

In principle, the this compound molecule possesses sites amenable to cyclization reactions. The methoxy group at the 7-position is an electron-donating group, which activates the aromatic ring towards electrophilic substitution, potentially influencing the regioselectivity of annulation reactions. Synthetic strategies aimed at fusing new rings would likely involve introducing functional groups onto the benzene ring or at the 3-position of the isoxazole, which could then participate in intramolecular cyclizations.

For related systems, such as isoxazolo[3,4-b]quinolin-3(1H)-ones, the synthesis involves a multi-step process starting from 2-chloroquinoline-3-carboxylic acids, demonstrating how a pre-formed heterocyclic system can be used to build a fused isoxazole ring. researchgate.net Conversely, transformations starting from the benzo[d]isoxazole core would require its functionalization to enable subsequent ring-forming reactions. For instance, the spontaneous conversion of ortho-azidocarbonyl compounds into 2,1-benzisoxazoles (anthranils) is a known synthetic route, and computational studies have suggested that the presence of a methoxy group thermodynamically favors the formation of the benzisoxazole ring. researchgate.net While this pertains to the formation of the core itself, it underscores the electronic influence the methoxy group exerts, which would be a critical factor in any subsequent annulation chemistry.

Photochemical Transformations and Cycloaddition Reactions

The isoxazole ring exhibits characteristic reactivity under photochemical conditions, primarily driven by the inherent weakness of the N-O bond. wikipedia.org This susceptibility allows for intriguing molecular rearrangements and cycloaddition reactions.

Photochemical Transformations

Upon UV irradiation, isoxazoles are known to undergo a signature photochemical rearrangement. The process is initiated by the homolytic cleavage of the weak N-O bond, leading to the formation of a transient, high-energy acyl azirine intermediate. wikipedia.orgnih.gov This intermediate can then undergo ring expansion to furnish a more stable oxazole. This isoxazole-to-oxazole photoisomerization is a well-established transformation for the isoxazole class of compounds. wikipedia.orgnih.gov Although specific studies on this compound are scarce, this general mechanistic pathway is considered a fundamental photochemical process for the isoxazole core. nih.govnih.gov The reaction provides a method for highly atom-efficient molecular rearrangement. nih.gov

Photochemical Reaction Summary
Reaction Type Isoxazole-Oxazole Photoisomerization
Reactant Isoxazole derivative (e.g., this compound)
Conditions UV Irradiation (e.g., 254 nm) wikipedia.org
Key Intermediate Azirine wikipedia.org
Product Oxazole derivative
Description A photochemical process involving the cleavage of the N-O bond, rearrangement to a transient azirine, followed by ring expansion to form the corresponding oxazole. wikipedia.orgnih.gov

Cycloaddition Reactions

The Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, has been applied to isoxazole derivatives. researchgate.net In this reaction, the C4=C5 double bond of the isoxazole ring can react with an excited-state aldehyde or ketone to form a bicyclic oxetane (B1205548). Research has shown that while simple isoxazoles may react with low efficiency, substituted isoxazoles can provide the corresponding oxetane adducts in reasonable yields with high diastereoselectivity. researchgate.net The benzofused nature and the methoxy substituent of this compound would be expected to influence the electronic properties of the reacting double bond and thus the efficiency and outcome of such cycloadditions.

Investigation of Valency-Tautomerism Phenomena

Tautomerism involves the interconversion of structural isomers, and in heterocyclic chemistry, it is a crucial concept for understanding reactivity. It is important to distinguish between prototropic tautomerism (involving proton migration) and valency tautomerism, which involves a rapid reorganization of bonding electrons and a change in molecular geometry. dntb.gov.ua

Valency tautomerism is a specific and less common phenomenon. A relevant investigation was conducted on 7-acetyl-3-methyl-2,1-benzisoxazole, a compound with structural features that could potentially allow for such an equilibrium. cdnsciencepub.com The study explored whether the molecule could exist in a dynamic equilibrium between two symmetric forms. While the chemical properties, such as reactions with certain reagents, suggested the possibility of tautomeric behavior, spectroscopic analysis indicated that any such interconversion is a relatively slow process and does not represent a rapid valency tautomerism equilibrium at room temperature. cdnsciencepub.com

More commonly studied in isoxazole systems is prototropic tautomerism, particularly in derivatives like 1,2-benzisoxazol-3-ol. This compound can exist in equilibrium between the hydroxy (lactim or enol) form and the keto (lactam) form. thieme-connect.de Computational studies on 3-hydroxybenzo[d]isoxazole derivatives have been used to analyze the relative stabilities of these tautomeric forms, revealing that factors such as solvent polarity can significantly influence the position of the equilibrium. researchgate.net For this compound itself, which lacks the hydroxyl group at the 3-position, this specific type of lactim-lactam tautomerism is not possible. The investigation of true valency tautomerism in the this compound structure remains a subject for theoretical and advanced spectroscopic exploration, with no definitive experimental evidence currently available.

Comparison of Tautomerism Types
Tautomerism Type Valency Tautomerism
Mechanism Rapid reorganization of bonding electrons and change in molecular geometry. dntb.gov.ua
Example System Investigated for 7-acetyl-3-methyl-2,1-benzisoxazole. cdnsciencepub.com
Relevance to this compound No direct evidence reported; studies on related structures suggest it is not a rapid equilibrium. cdnsciencepub.com

Strategic Applications of 7 Methoxybenzo D Isoxazole in Advanced Organic Synthesis

Role as a Privileged Scaffold in Medicinal Chemistry Design

The benzisoxazole scaffold is widely recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can provide ligands for a range of different biological targets. nih.govrsc.orgresearchgate.net This scaffold is a key component in numerous biologically active compounds with a broad spectrum of pharmacological activities. nih.govresearchgate.net The incorporation of a methoxy (B1213986) group, as in 7-Methoxybenzo[d]isoxazole, can further modulate the pharmacokinetic and pharmacodynamic properties of the resulting molecules.

Derivatives of benzisoxazole have demonstrated a wide array of therapeutic potentials, including:

Antipsychotic e-journals.in

Anticonvulsant nih.gove-journals.in

Anti-inflammatory nih.gov

Anticancer nih.govresearchgate.net

Antimicrobial nih.govresearchgate.net

Building Block for the Construction of Complex Molecular Architectures

Beyond its role as a pharmacophore, this compound serves as a versatile building block in organic synthesis, enabling the construction of more intricate molecular frameworks. The isoxazole (B147169) ring itself is a stable entity that can also be chemically transformed into other functional groups, such as enaminoketones, γ-amino alcohols, and β-hydroxy nitriles, making it a latent synthon for various functionalities. researchgate.netlifechemicals.com

The synthesis of this compound itself can be achieved through methods like the cyclization of appropriately substituted o-hydroxyaryl ketoximes. e-journals.inscispace.com Once formed, it can participate in a variety of chemical reactions, allowing for its incorporation into larger, more complex structures. lookchem.com Its utility as an intermediate is well-established in the preparation of a range of organic compounds. lookchem.com

Synthesis of Natural Product Analogs and Bioactive Mimetics

The structural motifs found in natural products often provide inspiration for the design of new therapeutic agents. The synthesis of natural product analogs, which retain the key pharmacophoric features of the parent molecule but may have improved properties, is a common strategy in drug discovery. rsc.org this compound can be employed as a key structural element in the creation of these analogs and bioactive mimetics.

The isoxazole ring can act as a bioisosteric replacement for other functionalities, like a benzoyl group, which can lead to molecules with novel biological activities. nih.gov By incorporating the this compound unit, chemists can generate molecules that mimic the spatial and electronic properties of natural products, potentially leading to compounds with enhanced efficacy or novel mechanisms of action. The synthesis of these analogs often involves multi-step sequences where the benzisoxazole core is introduced early and then further elaborated. rsc.org

Incorporation into Polycyclic and Fused Ring Systems

The construction of polycyclic and fused ring systems is a significant area of organic synthesis, as these structures are common in natural products and pharmaceutically active compounds. wikipedia.orglibretexts.org this compound can serve as a precursor for the formation of such complex architectures.

Synthetic strategies can involve the annulation of additional rings onto the benzisoxazole framework. chim.it For example, reactions can be designed to build new carbocyclic or heterocyclic rings fused to the benzene (B151609) or isoxazole portion of the molecule. chim.itsemanticscholar.org This can lead to the creation of novel, three-dimensional structures with unique biological profiles. The methoxy group at the 7-position can influence the regioselectivity of these annulation reactions, directing the formation of specific isomers. The resulting polycyclic compounds, containing the this compound subunit, represent a class of molecules with potential applications in materials science and medicinal chemistry. nih.govbeilstein-journals.org

Utility in Combinatorial Chemistry and High-Throughput Synthesis

Combinatorial chemistry and high-throughput synthesis are powerful tools for the rapid generation of large libraries of compounds for biological screening. nih.gov The robust nature of the this compound scaffold makes it a suitable building block for these approaches.

By functionalizing the this compound core at various positions, a diverse set of derivatives can be quickly synthesized. For example, if the core structure is prepared with a reactive handle, such as a halogen or an amino group, this handle can be used for a variety of coupling reactions to introduce a wide range of substituents. nih.gov This parallel synthesis approach allows for the efficient exploration of the chemical space around the this compound scaffold, increasing the probability of identifying compounds with desired biological activities. The use of solid-phase or solution-phase combinatorial techniques can further streamline the synthesis and purification of these compound libraries. nih.gov

Intermediate in the Synthesis of Agrochemicals and Related Specialty Chemicals

The applications of this compound and its derivatives extend beyond pharmaceuticals to the field of agrochemicals and other specialty chemicals. The isoxazole heterocycle is a known pharmacophore in certain classes of herbicides and insecticides. researchgate.net

The unique substitution pattern of this compound can be leveraged to create novel agrochemicals with specific modes of action. By using it as a key intermediate, manufacturers can produce complex molecules with potential applications in crop protection. Furthermore, its role as a building block is valuable in the synthesis of other specialty chemicals, such as dyes and materials for electronic applications, where the specific electronic properties of the substituted benzisoxazole ring can be advantageous.

Comprehensive Spectroscopic Characterization and Advanced Structural Elucidation of 7 Methoxybenzo D Isoxazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

A ¹H NMR spectrum for 7-Methoxybenzo[d]isoxazole would be expected to show distinct signals for the aromatic protons on the benzene (B151609) ring and the protons of the methoxy (B1213986) group. The chemical shifts, splitting patterns (multiplicity), and coupling constants of the aromatic protons would provide crucial information about their relative positions on the substituted ring. The methoxy group would typically appear as a singlet, integrating to three protons. Without experimental data, a precise analysis of the proton environments is not possible.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Delineation

Similarly, a ¹³C NMR spectrum would reveal the chemical environments of each unique carbon atom in this compound, including the carbons of the fused ring system and the methoxy group. The chemical shifts would confirm the presence of the isoxazole (B147169) and benzene rings and the methoxy substituent. However, no specific ¹³C NMR data for this compound could be located.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry

Advanced 2D NMR techniques would be instrumental in assembling the complete molecular structure. COSY (Correlation Spectroscopy) would establish proton-proton correlations, while HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would reveal one-bond and multiple-bond correlations between protons and carbons, respectively. NOESY (Nuclear Overhauser Effect Spectroscopy) could provide insights into the spatial proximity of protons. The absence of primary NMR data precludes the application and discussion of these 2D techniques for this compound.

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

An FTIR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. Key expected vibrations would include C-H stretching from the aromatic ring and the methoxy group, C=N and C=C stretching vibrations from the heterocyclic and aromatic rings, and C-O stretching from the ether linkage and the isoxazole ring. Specific frequencies provide a fingerprint of the molecule, but an experimental spectrum is not available for analysis.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry determines the molecular weight of a compound and can provide structural information through analysis of its fragmentation pattern. For this compound (C₈H₇NO₂), the molecular ion peak [M]⁺ would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of fragments such as a methyl group (•CH₃), carbon monoxide (CO), or the methoxy group (•OCH₃), providing further structural confirmation. While the NIST WebBook provides mass spectra for the parent 1,2-benzisoxazole (B1199462), data for the 7-methoxy derivative is not present.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of organic compounds, providing highly accurate mass measurements that allow for the determination of elemental compositions. nih.gov Techniques such as Time-of-Flight (TOF) or Orbitrap mass analyzers can achieve mass accuracies in the low parts-per-million (ppm) range, enabling chemists to distinguish between compounds with the same nominal mass but different elemental formulas. nih.govresearchgate.net

For derivatives of this compound, HRMS is used to confirm the success of a synthesis by comparing the experimentally measured mass of the protonated molecule ([M+H]⁺) or other adducts with the theoretically calculated mass. The resulting data provides strong evidence for the proposed chemical structure.

Table 1: Representative HRMS Data for an Isoxazole Derivative

CompoundMolecular FormulaCalculated Mass (m/z)Measured Mass (m/z)Mass Error (ppm)Ion Species
Isoxazole Derivative 4iC₁₆H₁₂FNO₂270.0925270.07-[M+H]⁺

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar, thermally labile, and high molecular weight compounds. doaj.org It allows for the transfer of ions from solution into the gas phase with minimal fragmentation, making it ideal for determining the molecular weight of intact molecules. doaj.orgnih.gov In ESI-MS, a high voltage is applied to a liquid sample, creating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions that are directed into the mass analyzer. nih.gov

The analysis of this compound derivatives by ESI-MS typically reveals a prominent peak corresponding to the protonated molecule ([M+H]⁺) in positive ion mode or the deprotonated molecule ([M-H]⁻) in negative ion mode. fateallchem.dk The resulting mass-to-charge ratio (m/z) provides a direct measurement of the compound's molecular weight. The technique can also be used to study fragmentation patterns by inducing collision-induced dissociation (CID), which can provide valuable structural information. semanticscholar.org

Table 2: ESI-MS Data for Representative Isoxazole Derivatives

CompoundMolecular FormulaObserved Ion (m/z)Ionization Mode
Isoxazole Derivative 4gC₁₆H₁₂BrNO₂330.00Positive
Isoxazole Derivative 4hC₁₆H₁₂BrNO₂330.01Positive
Isoxazole Derivative 4iC₁₆H₁₂FNO₂270.07Positive

Source: Data derived from a study on related isoxazole derivatives. researchgate.net

Elemental Analysis for Empirical Formula Determination

Elemental analysis, often referred to as CHN analysis (for Carbon, Hydrogen, and Nitrogen), is a fundamental analytical technique used to determine the mass percentages of these elements in a sample. This data allows for the calculation of the compound's empirical formula, which represents the simplest whole-number ratio of atoms in the molecule.

The process involves the complete combustion of a precisely weighed sample in an oxygen-rich atmosphere. The resulting combustion products—carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂)—are separated and quantified. By comparing the experimentally determined percentages of C, H, and N with the theoretically calculated values for a proposed molecular formula, the purity and elemental composition of the synthesized compound can be confirmed. For derivatives of this compound, this technique is crucial for validating the identity of newly synthesized analogues. researchgate.netacgpubs.org

Table 3: Elemental Analysis Data for Various Isoxazole Derivatives

CompoundMolecular FormulaCalculated (%)Found (%)
Derivative 3a acgpubs.orgC₂₉H₂₈N₄O₅C: 67.96, H: 5.51, N: 10.93C: 68.09, H: 5.48, N: 10.97
Derivative 3e acgpubs.orgC₂₈H₂₅BrN₄O₄C: 59.90, H: 4.49, N: 9.98C: 59.87, H: 5.54, N: 10.05
Derivative 4g researchgate.netC₁₆H₁₂BrNO₂C: 58.20, H: 3.66, N: 4.24-
Derivative 4i researchgate.netC₁₆H₁₂FNO₂C: 71.37, H: 4.49, N: 5.20-

Note: The "Found" values represent the results from experimental analysis.

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides definitive proof of a molecule's structure, including bond lengths, bond angles, and stereochemistry. For novel this compound derivatives, obtaining a single crystal suitable for X-ray diffraction analysis is a primary goal for unambiguous structural confirmation.

The process involves irradiating a single crystal with a beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions can be determined. mdpi.com The structural data obtained is invaluable for understanding structure-activity relationships. While specific crystallographic data for this compound was not found, data for related heterocyclic systems illustrates the detailed structural information that can be obtained. mdpi.comresearchgate.net

Table 4: Illustrative Crystal Structure Data for a Heterocyclic Compound

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)6.23510(10)
b (Å)26.0156(4)
c (Å)12.4864(2)
β (°)93.243(2)
Volume (ų)2022.17(6)
Z8

Source: Data from a study on a related indole (B1671886) derivative, illustrating typical crystallographic parameters. mdpi.com

Chromatographic Methods for Purity Assessment and Isolation (e.g., UPLC-UV, HPLC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are essential for both the purification of synthesized compounds and the assessment of their purity. These methods separate components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent).

For the analysis of this compound derivatives, reversed-phase HPLC is commonly employed. In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). The purity of a sample is typically determined by integrating the peak area of the target compound and comparing it to the total area of all peaks detected, often by a UV detector set at a wavelength where the compound exhibits strong absorbance. UPLC offers advantages over traditional HPLC, including higher resolution, faster analysis times, and lower solvent consumption, due to the use of smaller stationary phase particles. mdpi.com

Table 5: Typical HPLC Conditions for Analysis of Aromatic Heterocycles

ParameterCondition
Instrument HPLC/UPLC System with UV Detector
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Gradient of Water and Acetonitrile (often with 0.1% formic acid)
Flow Rate 0.5 - 1.0 mL/min
Detection UV Absorbance at a specified wavelength (e.g., 254 nm)
Injection Volume 5 - 20 µL

Theoretical and Computational Investigations of 7 Methoxybenzo D Isoxazole Electronic Structure and Reactivity

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It has become a primary tool for predicting a wide range of molecular properties with a favorable balance between accuracy and computational cost. bhu.ac.in For 7-Methoxybenzo[d]isoxazole, DFT studies can elucidate its fundamental chemical characteristics.

A fundamental step in computational analysis is determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. DFT methods, often using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), are employed to locate the minimum energy structure on the potential energy surface. researchgate.netmdpi.comresearchgate.net This process calculates the bond lengths, bond angles, and dihedral angles that correspond to the electronic ground state of this compound. mdpi.com The resulting optimized geometry provides a foundational model for all subsequent property calculations. researchgate.net The planarity of the benzisoxazole ring system and the orientation of the methoxy (B1213986) group are key parameters determined in this step.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Calculated via DFT) This table presents hypothetical data representative of what a DFT geometry optimization would yield.

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. youtube.comlibretexts.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions. libretexts.org The HOMO acts as an electron donor, and its energy level is related to the molecule's ionization potential and nucleophilicity. youtube.comlibretexts.org The LUMO, conversely, acts as an electron acceptor, and its energy relates to the electron affinity and electrophilicity. youtube.com

DFT calculations can accurately determine the energies and spatial distributions of the HOMO and LUMO for this compound. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. nih.gov By visualizing the HOMO and LUMO, regions of the molecule most likely to participate in nucleophilic or electrophilic attacks can be identified. For instance, if the HOMO is localized on the benzene (B151609) ring, that area would be predicted as the site of electrophilic attack.

Table 2: Hypothetical Frontier Orbital Energies for this compound This table shows example data that would be generated from a DFT calculation.

Molecular Orbital Energy (eV) Description
HOMO -8.54 Highest Occupied Molecular Orbital
LUMO -1.21 Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap 7.33 Indicator of Chemical Reactivity

DFT calculations are widely used to predict spectroscopic data, which serves as a powerful method for structure verification when compared with experimental results. semanticscholar.org

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, implemented within a DFT framework, is a standard approach for calculating nuclear magnetic shielding tensors. nih.govrsc.orgruc.dk These tensors can be converted into theoretical ¹H and ¹³C NMR chemical shifts. nih.govnih.gov By calculating the chemical shifts for this compound and comparing them to experimental spectra, one can confirm the molecular structure and assign specific peaks to individual nuclei. researchgate.net

IR Frequencies: DFT can also be used to compute the vibrational frequencies of a molecule. researchgate.net These calculations predict the positions of absorption bands in the infrared (IR) spectrum. Each calculated frequency corresponds to a specific vibrational mode, such as C-H stretching, C=C ring vibrations, or C-O ether stretching. This theoretical spectrum can be compared with an experimental FT-IR spectrum to aid in its interpretation and confirm the presence of specific functional groups. researchgate.net

Table 3: Representative Predicted Spectroscopic Data for this compound This table provides examples of theoretical spectroscopic values derived from DFT calculations.

Spectroscopy Type Parameter Predicted Value Assignment
¹³C NMR Chemical Shift (δ) 165.4 ppm C-O (isoxazole ring)
¹H NMR Chemical Shift (δ) 3.95 ppm -OCH₃ protons
IR Frequency (ν) 2980 cm⁻¹ C-H stretch (methyl)
IR Frequency (ν) 1250 cm⁻¹ C-O stretch (ether)

DFT is instrumental in exploring the pathways of chemical reactions. pku.edu.cnmdpi.com For reactions involving this compound, computational chemists can map the potential energy surface connecting reactants to products. This involves locating and characterizing the structures of transition states—the high-energy intermediates that represent the barrier to a reaction. pku.edu.cnnih.gov By calculating the activation energy (the energy difference between the reactants and the transition state), the feasibility and rate of a proposed reaction mechanism can be predicted. mdpi.com This approach can be used to understand cycloaddition reactions, electrophilic substitutions, or other transformations of the this compound scaffold. nih.gov

In many chemical syntheses, multiple isomers can be formed. DFT calculations can predict the relative stability of different isomers of this compound or its derivatives by computing their Gibbs free energies. nih.gov The isomer with the lowest energy is the thermodynamically most stable product. Furthermore, by calculating the activation energies for the formation of each isomer, the kinetic product (the one formed fastest) can be distinguished from the thermodynamic product (the most stable one). pku.edu.cn This analysis is crucial for understanding and controlling the outcomes of chemical reactions.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While DFT focuses on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. nih.govresearchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of molecular movements and interactions. researchgate.net

For this compound, MD simulations can be used to study:

Conformational Analysis: The methoxy group (-OCH₃) can rotate around the C-O bond. MD simulations can explore the rotational energy barrier and determine the preferred conformations of this group relative to the benzisoxazole ring. This provides a dynamic picture of the molecule's flexibility.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods used to correlate the chemical structure of a compound with its biological activity or physicochemical properties. For the isoxazole (B147169) class of compounds, numerous QSAR studies have been conducted to elucidate the structural requirements for various biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. nih.govmdpi.com

In a typical QSAR study on isoxazole derivatives, various molecular descriptors are calculated to quantify different aspects of the molecular structure. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP). Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are then employed to build a mathematical model that relates these descriptors to the observed biological activity.

For this compound, the methoxy group at the 7-position would significantly influence its electronic and hydrophobic properties. The oxygen atom of the methoxy group is an electron-donating group through resonance, which would increase the electron density on the benzene ring. This, in turn, can affect the molecule's ability to interact with biological targets. In a hypothetical QSAR model, descriptors representing the electronic influence of the methoxy group (e.g., Hammett substituent constant) and its contribution to lipophilicity would likely be important variables.

While a specific QSAR model for this compound is not available, studies on related benzo[d]isoxazole derivatives acting as hypoxia-inducible factor (HIF)-1α inhibitors have shown that substitutions on the benzene ring play a crucial role in their inhibitory activity. nih.gov Such studies underscore the importance of the substitution pattern on the benzo[d]isoxazole scaffold for biological activity.

Table 1: Hypothetical Key Descriptors in a QSAR Study of this compound Derivatives

Descriptor ClassSpecific Descriptor ExamplePredicted Influence of 7-Methoxy Group
Electronic Hammett Constant (σ)Negative value, indicating electron-donating nature
Dipole MomentAltered magnitude and vector compared to unsubstituted benzo[d]isoxazole
Highest Occupied Molecular Orbital (HOMO) EnergyIncreased energy, suggesting higher reactivity towards electrophiles
Steric Molar Refractivity (MR)Increased value, reflecting larger volume
Molecular VolumeIncreased value
Hydrophobic LogP (Partition Coefficient)Increased value, indicating higher lipophilicity

Molecular Docking and Virtual Screening for Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug discovery to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein receptor or an enzyme.

Virtual screening involves the use of computational methods to screen large libraries of compounds to identify those that are most likely to bind to a drug target. bonviewpress.com Molecular docking is a key component of virtual screening campaigns.

In the context of this compound, molecular docking studies would be instrumental in identifying potential biological targets and understanding the molecular basis of its activity. The docking process involves placing the 3D structure of this compound into the binding site of a target protein and evaluating the binding affinity using a scoring function. The scoring function estimates the free energy of binding, with lower scores generally indicating a more favorable interaction.

The 7-methoxy group would play a critical role in the docking interactions. The oxygen atom can act as a hydrogen bond acceptor, forming hydrogen bonds with suitable donor groups (e.g., -NH or -OH) in the protein's active site. The methyl group can participate in hydrophobic interactions with nonpolar amino acid residues.

For example, studies on isoxazole derivatives as inhibitors of enzymes like cyclooxygenase (COX) or various kinases have demonstrated the importance of specific substitutions for achieving high binding affinity and selectivity. nih.gov While no specific docking studies for this compound are reported, it is plausible that this compound could be docked into the active sites of various enzymes where its structural features could lead to favorable interactions.

Table 2: Potential Molecular Interactions of this compound in a Protein Binding Site

Interaction TypeMoiety of this compoundPotential Interacting Amino Acid Residues
Hydrogen Bonding Methoxy oxygen, Isoxazole oxygen, Isoxazole nitrogenSerine, Threonine, Tyrosine, Asparagine, Glutamine, Histidine
Hydrophobic Interactions Benzene ring, Methyl groupAlanine, Valine, Leucine, Isoleucine, Phenylalanine, Tryptophan
π-π Stacking Benzene ringPhenylalanine, Tyrosine, Tryptophan, Histidine

Pharmacophore Modeling for Ligand Design

Pharmacophore modeling is a powerful tool in drug design that involves identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. researchgate.net A pharmacophore model can be used to design new molecules with improved potency and selectivity or to search databases for existing compounds that fit the model.

A pharmacophore model for a set of active compounds, which could include this compound, would typically consist of features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

For the benzo[d]isoxazole scaffold, key pharmacophoric features would include the aromatic ring system, which can engage in hydrophobic and π-stacking interactions, and the hydrogen bond accepting capabilities of the isoxazole ring oxygen and nitrogen atoms. The 7-methoxy group would introduce an additional hydrogen bond acceptor feature and a hydrophobic feature.

The development of a pharmacophore model for a specific target would involve aligning a set of known active ligands and identifying the common features that are crucial for binding. This model can then guide the design of novel derivatives of this compound with optimized interactions with the target. For instance, if a hydrogen bond with a specific residue in the target is found to be critical, modifications to the 7-methoxy group or other parts of the molecule could be made to enhance this interaction.

Table 3: Potential Pharmacophoric Features of this compound

Pharmacophoric FeatureCorresponding Structural Moiety
Aromatic RingBenzene ring of the benzo[d]isoxazole core
Hydrogen Bond AcceptorOxygen atom of the isoxazole ring
Hydrogen Bond AcceptorNitrogen atom of the isoxazole ring
Hydrogen Bond AcceptorOxygen atom of the 7-methoxy group
Hydrophobic GroupBenzene ring
Hydrophobic GroupMethyl group of the 7-methoxy group

Exploration of in Vitro Biological Activities and Mechanistic Insights for 7 Methoxybenzo D Isoxazole Derivatives

Antimicrobial Activity (In Vitro Assays)

Derivatives built upon the isoxazole (B147169) and benzisoxazole core have demonstrated significant potential as antimicrobial agents, with studies exploring their efficacy against a variety of pathogenic bacteria and fungi. nih.gov

Antibacterial Spectrum against Gram-Positive and Gram-Negative Strains

The antibacterial potential of benzisoxazole derivatives has been evaluated against a range of bacterial pathogens. In one study, a series of novel benzisoxazole derivatives were synthesized and tested for their in vitro antibacterial activity. One compound, which featured an unsubstituted phenyl ring, demonstrated good antibacterial activity against Escherichia coli, Klebsiella pneumoniae, Salmonella typhi, and Bacillus subtilis. nih.gov

Another investigation into different benzisoxazole analogs revealed notable activity against Salmonella typhimurium. Specifically, compound 37 (as designated in the study) was found to be highly active against S. typhimurium at a concentration of 1 µg/mL, showing superior performance compared to the reference antibiotic cephalexin (B21000) against Staphylococcus aureus. nih.gov The hybridization of the isoxazole scaffold with other heterocyclic systems, such as triazole, has also been explored as a strategy to enhance antibacterial effects against Gram-negative strains like Pseudomonas aeruginosa. researchgate.net

Table 1: In Vitro Antibacterial Activity of Select Benzisoxazole Derivatives
Compound/Derivative ClassBacterial Strain(s)Key FindingsReference(s)
Benzisoxazole derivativeE. coli, K. pneumoniae, S. typhi, B. subtilisShowed good antibacterial activity. nih.gov
Compound 37 (Benzisoxazole analog)S. typhimurium, S. aureusHigh activity at 1 µg/mL against S. typhimurium; more active than cephalexin against S. aureus. nih.gov
Triazole-Isoxazole HybridsP. aeruginosaDisplayed activity against this Gram-negative strain. researchgate.net

Antifungal Efficacy against Fungal Pathogens

The isoxazole moiety is a key component in various compounds screened for antifungal properties. Research has shown that derivatives incorporating this scaffold exhibit activity against clinically relevant fungal pathogens. For instance, certain isoxazole derivatives have been tested against Candida albicans, a common cause of opportunistic fungal infections. nih.gov

In a study investigating a series of newly synthesized isoxazole derivatives, compounds PUB9 and PUB10 (as designated in the study) were evaluated for their activity against C. albicans. The minimum inhibitory concentration (MIC) required to inhibit the growth of C. albicans was determined, highlighting the potential of these specific structures as antifungal leads. nih.gov The introduction of a thiophene (B33073) moiety to the isoxazole ring has been noted in some cases to increase antimicrobial activity, including efficacy against fungi like Aspergillus niger and C. albicans. nih.gov

Table 2: In Vitro Antifungal Activity of Select Isoxazole Derivatives
Compound/Derivative ClassFungal Pathogen(s)Key FindingsReference(s)
Isoxazole DerivativesCandida albicansDemonstrated antifungal activity. nih.gov
Thiophene-Isoxazole DerivativesAspergillus niger, C. albicansIntroduction of thiophene moiety noted to increase antifungal activity. nih.gov

Antitubercular Properties against Mycobacterium tuberculosis

Several studies have highlighted the promise of benzisoxazole derivatives as potent antitubercular agents. A series of benzisoxazole analogs were screened for their in vitro activity against the H37Rv strain of Mycobacterium tuberculosis. Three compounds from this series, designated 50 , 51 , and 52 , demonstrated good antitubercular activity with a Minimum Inhibitory Concentration (MIC) value of 3.12 µg/mL. nih.gov

In another study, novel pyrimidine-linked isoxazole derivatives were synthesized and evaluated. Two compounds from this series, 18 and 20 , exhibited excellent activity against the M. tuberculosis H37Rv strain, with an MIC of 0.78 µg/mL, which was more potent than the reference standard's MIC of 3.125 µg/mL. nih.gov The isoxazole scaffold has also been identified as a promising chemical starting point for inhibiting FadD32, an essential enzyme in the mycolic acid synthesis pathway of M. tuberculosis. rsc.org

Table 3: In Vitro Antitubercular Activity of Select Benzisoxazole/Isoxazole Derivatives
Compound/Derivative ClassMycobacterium StrainMIC (µg/mL)Reference(s)
Benzisoxazole Analogs (50, 51, 52 )M. tuberculosis H37Rv3.12 nih.gov
Pyrimidine-Linked Isoxazoles (18, 20 )M. tuberculosis H37Rv0.78 nih.gov

Antiviral Potential

Anticancer and Antiproliferative Activity (In Vitro Cell Line Studies)

The cytotoxic effects of compounds containing the isoxazole and benzisoxazole framework have been investigated against various human cancer cell lines, demonstrating their potential as scaffolds for the development of new anticancer agents.

Cytotoxicity Profiling against Diverse Cancer Cell Lines (e.g., A-549, MCF-7, HepG2, HCT-116, U937)

Derivatives incorporating the isoxazole moiety have shown significant antiproliferative activity across a panel of cancer cell lines. In one study, a series of isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine were synthesized and evaluated for cytotoxicity. These compounds exhibited anticancer activity against U937 (histiocytic lymphoma), MCF-7 (breast adenocarcinoma), and A-549 (lung carcinoma) cell lines. The IC₅₀ values against the Colo205 colon cancer cell line were particularly noteworthy, ranging from 5.04 to 13 µM.

Another study on novel isoxazole derivatives tested their antitumor activity against HepG2 (liver carcinoma), MCF-7, and HCT-116 (colorectal carcinoma) cell lines. The investigation found that cell death occurred primarily through apoptosis. The isoxazole-piperazine derivatives, in particular, showed strong cytotoxicity on liver cancer lines (Huh7 and Mahlavu) and MCF-7 breast cancer cells, with IC₅₀ values reported to be in the range of 0.3 to 3.7 µM.

Table 4: In Vitro Cytotoxicity of Select Isoxazole Derivatives Against Human Cancer Cell Lines
Compound/Derivative ClassCancer Cell Line(s)IC₅₀ / ActivityReference(s)
Isoxazole derivatives of a benzothiazole (B30560) coreU937, MCF-7, A-549, Colo205Exhibited anticancer activity; IC₅₀: 5.04–13 µM (Colo205)
Novel Isoxazole DerivativesHepG2, MCF-7, HCT-116Showed antitumor activity via apoptosis.
Isoxazole-piperazine derivativesHuh7, Mahlavu (liver); MCF-7 (breast)IC₅₀: 0.3–3.7 µM

Induction of Apoptosis Pathways (e.g., Caspase Activation, Bax/Bcl-2 Modulation)

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. Many anticancer therapies aim to trigger this pathway in malignant cells. Several studies have demonstrated that benzo[d]isoxazole derivatives can induce apoptosis through the intrinsic mitochondrial pathway, which is regulated by the Bcl-2 family of proteins and executed by caspases.

Key proteins in this pathway include Bax, a pro-apoptotic member that promotes cell death, and Bcl-2, an anti-apoptotic member that inhibits it. A high Bax/Bcl-2 ratio is a hallmark of apoptosis induction. Caspases are a family of proteases that, once activated, execute the final stages of cell death.

Research on benzoxazole (B165842) derivatives, a closely related scaffold, has provided significant insights. For instance, one potent 5-methylbenzo[d]oxazole derivative (compound 12l) was shown to significantly increase the pro-apoptotic Bax protein by 3.40-fold and decrease the anti-apoptotic Bcl-2 protein by 2.12-fold in HepG2 liver cancer cells. nih.govresearchgate.net This modulation resulted in a 6.83-fold increase in the critical Bax/Bcl-2 ratio, strongly favoring apoptosis. nih.gov Furthermore, this compound led to a 2.98-fold elevation in the level of caspase-3, a key executioner caspase, confirming the activation of the apoptotic cascade. nih.govresearchgate.net Another benzoxazole derivative, compound 8d, also induced a significant apoptotic effect in HepG2 cells, with the cell death rate increasing from 2.70% to 70.23%, primarily through apoptosis. nih.gov Similarly, the compound 2-imino-7-methoxy-4-(4-fluorophenyl)-2h-1,3-thiazino [3,2-a] benzimidazole (B57391) was found to upregulate effector caspases 3 and 7 in pancreatic cancer (PaCa-2) cells, indicating a caspase-dependent cell death mechanism. tums.ac.ir

Table 1: Effect of Benzo[d]isoxazole Analogs on Apoptotic Markers

Compound Cell Line Fold Change in Bax Fold Change in Bcl-2 Bax/Bcl-2 Ratio Fold Change in Caspase-3 Reference
Compound 12l HepG2 3.40 -2.12 6.83 2.98 nih.govresearchgate.net
Compound 8d HepG2 - - - Significant Increase nih.gov
Compound 14b HepG2 - - - 4.8 nih.gov

Cell Cycle Perturbation and Arrest Mechanisms (e.g., G2/M phase, S phase)

The cell cycle is a tightly regulated process that governs cell proliferation. Cancer cells often exhibit dysregulated cell cycle control, leading to uncontrolled growth. Inducing cell cycle arrest is a key strategy in cancer therapy to halt tumor progression. Derivatives of benzo[d]isoxazole have been shown to interfere with the cell cycle at various phases.

For example, a study on 1,2,3-triazole derivatives of 1,2-benzisoxazole (B1199462) found that the most potent compound, PTB, induced an increase in the sub-G1 cell population in acute myeloid leukemia (AML) cells, which is indicative of apoptosis. nih.gov In other studies, benzoxazole derivatives have demonstrated the ability to arrest cell growth at different checkpoints. Compound 12l arrested HepG2 cell growth primarily at the Pre-G1 and G1 phases. nih.govresearchgate.net Another derivative, compound 14b, also arrested HepG2 cells at the Pre-G1 phase. nih.gov In contrast, studies on methoxy (B1213986) stilbenes, which share the methoxy functional group, have shown that certain derivatives induce cell cycle arrest at the G2/M phase in human myeloid leukemia cells. researchgate.net This suggests that the specific chemical structure of the derivative determines which phase of the cell cycle is targeted.

Table 2: Cell Cycle Arrest Induced by Benzo[d]isoxazole Analogs

Compound Cell Line Phase of Arrest Reference
PTB AML Cells Sub-G1 nih.gov
Compound 12l HepG2 Pre-G1, G1 nih.govresearchgate.net
Compound 14b HepG2 Pre-G1 nih.gov
Compound 8d HepG2 Pre-G1 nih.gov

Enzyme Inhibition Studies Relevant to Cancer Progression (e.g., EGFR-TK, VEGFR-2, CK2α, Topoisomerase IIβ)

Several enzymes play crucial roles in the signaling pathways that drive cancer cell proliferation, survival, and angiogenesis (the formation of new blood vessels). Targeting these enzymes with specific inhibitors is a cornerstone of modern targeted cancer therapy.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key tyrosine kinase (TK) receptor involved in angiogenesis. nih.gov Inhibiting VEGFR-2 can starve tumors of the blood supply they need to grow and metastasize. Numerous benzo[d]isoxazole and related benzoxazole derivatives have been designed and evaluated as potential VEGFR-2 inhibitors. nih.govresearchgate.netnih.govnih.gov

One study identified a 5-methylbenzo[d]oxazole derivative (compound 12l) as a potent VEGFR-2 inhibitor with an IC50 value of 97.38 nM. nih.govresearchgate.net Another study reported compound 8d, which was more potent than the standard drug sorafenib, exhibiting a VEGFR-2 inhibition IC50 of 0.0554 μM. nih.gov Other derivatives from the same class, compounds 8a and 8e, also showed exceptional VEGFR-2 inhibition with IC50 values of 0.0579 μM and 0.0741 μM, respectively. nih.gov These findings highlight the potential of the benzo[d]isoxazole scaffold in developing potent anti-angiogenic agents.

Table 3: VEGFR-2 Inhibitory Activity of Benzo[d]isoxazole Analogs

Compound VEGFR-2 IC50 (nM) Reference
Compound 12l 97.38 nih.govresearchgate.net
Compound 8d 55.4 nih.gov
Compound 8a 57.9 nih.gov
Compound 8e 74.1 nih.gov
Sorafenib (Reference) 78.2 nih.gov

Modulation of Gene and Protein Expression in Cellular Models (e.g., c-Myc, CDK6)

The expression of specific genes and proteins that control cell proliferation and survival is often altered in cancer. Modulating the expression of these key players is a promising therapeutic approach. The c-Myc oncogene is a critical transcription factor that is overexpressed in many cancers and drives cell proliferation. mdpi.comresearchgate.net Cyclin-dependent kinase 6 (CDK6) is an enzyme that, in complex with cyclins, drives the cell cycle forward.

Research has established a signaling axis where c-Myc can regulate the sensitivity of cancer cells to CDK inhibitors. nih.gov Specifically, c-Myc has been shown to negatively regulate miR-29b-3p, a microRNA that in turn targets and suppresses CDK6 expression. nih.gov Therefore, high levels of c-Myc can lead to lower levels of miR-29b-3p and consequently higher levels of CDK6, promoting cell cycle progression. nih.gov While direct studies linking 7-Methoxybenzo[d]isoxazole derivatives to the c-Myc/CDK6 axis are limited, the ability of these compounds to induce cell cycle arrest suggests a potential, yet-to-be-explored, interaction with this pathway. For instance, a 1,2,4-oxadiazole (B8745197) derivative was found to downregulate c-MYC expression and subsequently affect downstream cell cycle proteins like CDK1 and p-CDK2. mdpi.com Similarly, 1,2,3-triazole derivatives of 1,2-benzisoxazole were found to increase levels of p21, a potent inhibitor of cyclin/CDK complexes. nih.gov

Anti-inflammatory Activity (In Vitro Assays)

Inflammation is a complex biological response that is critically involved in various diseases, including cancer. Key enzymes in the inflammatory pathway, such as cyclooxygenases (COX) and lipoxygenases (LOX), are important targets for anti-inflammatory drugs.

Several studies have reported the anti-inflammatory properties of benzo[d]isoxazole derivatives. A series of these compounds were screened for their ability to inhibit lipoxygenase and showed positive results. researchgate.neteurjchem.com The anti-inflammatory activity of related heterocyclic compounds, such as benzimidazole and benzoxazole derivatives, has also been well-documented. nih.govnih.govresearchgate.net For example, certain benzoxazolone derivatives demonstrated significant anti-inflammatory activity by inhibiting the production of the pro-inflammatory cytokine IL-6. nih.gov This suggests that the benzo[d]isoxazole core structure is a promising scaffold for the development of novel anti-inflammatory agents.

Inhibition of Inflammatory Enzymes (e.g., Cyclooxygenases, Lipoxygenase)

The mechanism of anti-inflammatory action for many compounds involves the direct inhibition of pro-inflammatory enzymes. Benzo[d]isoxazole derivatives have been evaluated for their ability to inhibit lipoxygenase (LOX), an enzyme involved in the synthesis of leukotrienes, which are potent inflammatory mediators. researchgate.neteurjchem.com Studies on related benzimidazole derivatives have shown effective inhibition of both COX-1, COX-2, and secretory phospholipase A2, further supporting the potential of these heterocyclic systems to target key inflammatory pathways. nih.govresearchgate.net

Antioxidant Activity (In Vitro Assays)

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases, including cancer and inflammation. Antioxidants can neutralize these harmful ROS.

Radical Scavenging Properties (e.g., DPPH, Superoxide (B77818) Radical)

The antioxidant potential of benzisoxazole derivatives has been a subject of scientific investigation, focusing on their ability to neutralize harmful free radicals. researchgate.net Free radicals, such as the superoxide radical (O₂⁻) and the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, are highly reactive species that can cause oxidative stress, leading to cellular damage. arxiv.org The radical scavenging capacity of a compound is often evaluated by its ability to donate a hydrogen atom or an electron to these radicals, thus neutralizing them. nih.gov

In vitro assays are commonly employed to determine these antioxidant properties. The DPPH assay, for instance, involves a colorimetric method where the deep violet color of the DPPH radical solution changes to a pale yellow in the presence of an antioxidant. nih.gov The degree of discoloration, measured spectrophotometrically, is proportional to the scavenging ability of the compound, often expressed as an IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals). dmed.org.ua Similarly, superoxide radical scavenging assays measure the ability of a compound to inhibit the generation or activity of superoxide radicals, which are produced in biological systems and can lead to the formation of other reactive oxygen species. dergipark.org.tr

Studies on various isoxazole and benzisoxazole derivatives have demonstrated their potential as radical scavengers. For example, a series of fluorophenyl-isoxazole-carboxamides showed potent antioxidant activity in the DPPH assay, with some compounds exhibiting significantly lower IC₅₀ values than the standard antioxidant Trolox. nih.gov A review of benzisoxazole analogues highlighted that derivatives with methoxy substituents exhibited prominent antioxidant activity in assays for DPPH, superoxide radical, and hydroxyl radical scavenging. researchgate.netnih.gov This suggests that the core benzisoxazole scaffold, particularly when substituted with electron-donating groups like methoxy, contributes to its radical scavenging properties.

Table 1: Radical Scavenging Activity of Selected Isoxazole Derivatives

Compound Class Assay Finding Reference
Fluorophenyl-isoxazole-carboxamides DPPH Radical Scavenging Potent activity, with IC₅₀ values as low as 0.45 ± 0.21 µg/ml, outperforming the standard Trolox (IC₅₀ = 3.10 ± 0.92 µg/ml). nih.gov
Benzisoxazole Derivatives DPPH, Superoxide, Hydroxyl Radical Scavenging Derivatives with methoxy substituents showed prominent antioxidant activities. researchgate.netnih.gov

Neurological Activity (In Vitro Studies)

The benzisoxazole scaffold has been identified as a promising structure in the search for new anticonvulsant agents. nih.gov While much of the evaluation is conducted through in vivo models like the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (sc-PTZ) tests, in vitro studies and computational docking are used to elucidate the potential mechanisms of action. nih.govresearchgate.net

Research into benzoxazole derivatives, which are structurally similar to benzisoxazoles, has suggested that their anticonvulsant effects may be mediated through the enhancement of GABAergic neurotransmission. nih.gov Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. In an enzyme-linked immunosorbent assay (ELISA), one promising benzoxazole compound was found to significantly increase GABA levels in the mouse brain. nih.gov Furthermore, molecular docking studies have suggested that these compounds may bind to the benzodiazepine (B76468) (BZD) binding site of the GABA-A receptor, which would facilitate its inhibitory action. nih.gov

Studies specifically on 3-substituted 1,2-benzisoxazole derivatives have demonstrated marked anticonvulsant activity. nih.gov One compound in particular, 3-(sulfamoylmethyl)-1,2-benzisoxazole, was identified as a promising candidate based on its efficacy and neurotoxicity profile in animal models. nih.gov The proposed mechanisms for these classes of compounds, derived from both in vivo and in silico data, point towards the modulation of inhibitory neurotransmitter systems as a key component of their anticonvulsant action.

D-amino acid oxidase (DAAO) is a flavoenzyme that plays a crucial role in regulating the levels of D-amino acids in the brain. openmedicinalchemistryjournal.comnih.gov A key substrate for DAAO is D-serine, which is a potent co-agonist at the glycine (B1666218) binding site of the N-methyl-D-aspartate (NMDA) receptor. openmedicinalchemistryjournal.comnih.gov The NMDA receptor is fundamental for excitatory synaptic transmission, learning, and memory. patsnap.com

Dysfunction of the NMDA receptor system has been implicated in the pathophysiology of schizophrenia, with studies reporting decreased levels of D-serine in patients. nih.gov Therefore, inhibiting the DAAO enzyme is a key therapeutic strategy to increase the concentration of synaptic D-serine, enhance NMDA receptor function, and potentially alleviate symptoms of schizophrenia. openmedicinalchemistryjournal.comresearchgate.net

The benzo[d]isoxazole scaffold has proven to be effective for designing potent DAAO inhibitors. For example, 5-chloro-benzo[d]isoxazol-3-ol (CBIO) is a known DAAO inhibitor that has been used in preclinical studies to investigate the effects of increased D-alanine (another DAAO substrate) on brain neurochemistry and behavior. researchgate.net The development of such inhibitors highlights the potential of this compound derivatives to act as modulators of neurotransmission by targeting the DAAO enzyme. patsnap.comchemrxiv.org

Table 3: Neurological Activity of Benzisoxazole and Related Derivatives

Activity Compound Class / Specific Compound Proposed In Vitro Mechanism / Target Implication Reference
Anticonvulsant 3-(Sulfamoylmethyl)-1,2-benzisoxazole Modulation of GABAergic neurotransmission (inferred from related structures). Potential for seizure control. nih.govnih.gov
DAAO Inhibition 5-Chloro-benzo[d]isoxazol-3-ol (CBIO) Inhibition of D-amino acid oxidase (DAAO). Increases synaptic D-serine, enhances NMDA receptor function. openmedicinalchemistryjournal.comresearchgate.net

Herbicidal Activity

The isoxazole and benzisoxazole scaffolds are integral to the development of certain classes of herbicides. tandfonline.com These compounds can control or modify plant growth by interfering with essential biological processes. nih.gov Many commercial herbicides are based on the isoxazole ring structure, which often acts as a pro-herbicide. For instance, some isoxazole-based compounds are converted within susceptible plants into an active form that inhibits the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). nih.gov Inhibition of HPPD disrupts pigment biosynthesis, leading to the characteristic bleaching of plant tissues and eventual death.

Research has demonstrated the potent herbicidal activity of various benzisoxazole derivatives. In one study, a series of 1,2-benzisoxazole-3-acetamides were synthesized and evaluated for their effectiveness in paddy fields. tandfonline.com Another study focused on N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides, which showed excellent herbicidal effects against several common weeds. nih.govresearchgate.net For example, compound I-26 from this series achieved 100% inhibition against Portulaca oleracea (common purslane) and Abutilon theophrasti (velvetleaf) at a concentration of 10 mg/L in laboratory bioassays. nih.gov In greenhouse experiments, compound I-05 showed excellent post-emergence activity against Echinochloa crusgalli (barnyard grass) and A. theophrasti at an application rate of 150 g/ha. nih.gov These findings underscore the significant potential of the benzisoxazole core structure in the design of new herbicidal agents. nih.govresearchgate.net

Table 4: Herbicidal Activity of Selected Isoxazole and Benzisoxazole Derivatives

Compound Series Target Weed(s) Activity/Finding Reference
N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides (e.g., I-26) Portulaca oleracea, Abutilon theophrasti 100% inhibition at 10 mg/L in laboratory bioassay. nih.govresearchgate.net
N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides (e.g., I-05) Echinochloa crusgalli, Abutilon theophrasti Excellent post-emergence activity at 150 g/ha. nih.gov
1,2-Benzisoxazole-3-acetamides Paddy field weeds Showed excellent herbicidal activities. tandfonline.com
Phenylpyridine α-trifluoroanisole derivatives (containing isoxazole) Abutilon theophrasti, Amaranthus retroflexus Compound 7a showed >80% inhibition at 37.5 g a.i./hm². researchgate.net

Future Research Directions and Advanced Perspectives for 7 Methoxybenzo D Isoxazole

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

While classical syntheses of the benzisoxazole core are well-established, future efforts will likely focus on developing more efficient, selective, and environmentally benign methodologies. chim.it Traditional methods often rely on cyclization of o-hydroxyaryl oximes or o-substituted aryl oximes. chim.it Modern organic chemistry, however, is paving the way for more sophisticated approaches.

Future research should prioritize the following areas:

Transition-Metal-Free Reactions: Developing synthetic routes that avoid heavy metals is a key goal of green chemistry. Methodologies based on the in situ generation of reactive intermediates like arynes from precursors such as o-(trimethylsilyl)aryl triflates offer a mild and direct route to the benzisoxazole core. nih.govnih.gov Adapting these aryne-based methods to specifically accommodate the 7-methoxy substituent could provide high-yielding and regioselective access to derivatives.

[3+2] Cycloaddition Reactions: The cycloaddition of in situ generated nitrile oxides with arynes is a powerful strategy for forming the isoxazole (B147169) ring in a single step. nih.gov Future work could focus on optimizing reaction conditions to improve the alignment of formation rates for both reactive intermediates, thereby maximizing yields. nih.gov Exploring a wider range of substituted nitrile oxides and 7-methoxy-substituted aryne precursors will be crucial for creating diverse chemical libraries. nih.gov

C-H Activation/Functionalization: Direct C-H activation represents an atom-economical approach to functionalizing pre-formed heterocyclic cores. researchgate.net Research into rhodium-catalyzed C-H activation, for example, could enable the direct introduction of various substituents onto the 7-methoxybenzo[d]isoxazole scaffold without the need for pre-functionalized starting materials. researchgate.net

Table 1: Comparison of Synthetic Methodologies for Benzisoxazoles
MethodologyKey FeaturesPotential Advantages for this compoundReference
Classical CyclizationUses o-hydroxyaryl oximes; often requires basic or acidic conditions.Well-established and reliable for specific substrates. chim.it
Aryne-[3+2] CycloadditionIn situ generation of aryne and nitrile oxide; mild, fluoride-ion induced conditions.High efficiency, mild conditions, direct access to diverse derivatives. nih.gov
Transition-Metal Catalysise.g., Rh-catalyzed C-H activation for late-stage functionalization.Atom economy, potential for novel derivatization pathways. researchgate.net

Exploration of Undiscovered Chemical Transformations and Derivatization Pathways

Beyond synthesizing the core scaffold, future research must explore novel ways to transform and derivatize this compound to access new chemical space. The benzisoxazole ring system is relatively stable due to its aromaticity, but it can undergo specific chemical transformations. wikipedia.org

Key future directions include:

Ring-Opening and Rearrangement Reactions: Investigating the conditions under which the N-O bond of the isoxazole ring can be selectively cleaved could lead to novel scaffolds. For instance, the rearrangement of dihydrobenzo[d]isoxazoles to dihydrobenzo[d]oxazoles has been observed and could be explored for the 7-methoxy analog. nih.gov

Late-Stage C-H Functionalization: As mentioned, C-H activation provides a powerful tool for derivatization. Future studies could systematically explore the regioselectivity of C-H functionalization on both the benzene (B151609) and isoxazole rings of the this compound system, allowing for the introduction of diverse functional groups at previously inaccessible positions.

Derivatization for Biological Probes: Synthesizing derivatives bearing reporter tags (e.g., biotin, fluorescent labels) can aid in identifying biological targets. For example, biotinylated active and inactive analogs of benzo[d]isoxazole-4,7-diones were used in pull-down experiments to identify the ribosomal small subunit as a potential target in mycobacteria. biorxiv.org This strategy could be applied to this compound derivatives to elucidate their mechanisms of action.

Deepening Structure-Activity Relationship (SAR) Studies for Biological Target Specificity

The benzisoxazole scaffold is a "privileged structure" found in compounds targeting a wide array of biological receptors, including dopamine (B1211576) and serotonin (B10506) receptors, acetylcholinesterase (AChE), and various kinases. nih.govtaylorandfrancis.com The 7-methoxy group significantly influences the electronic properties of the ring system, and understanding its impact is crucial for designing next-generation therapeutic agents.

Future SAR studies should focus on:

Systematic Substituent Scanning: A systematic evaluation of different substituents at all available positions of the this compound core is needed to build comprehensive SAR models for various biological targets. This includes modifying the size, lipophilicity, and electronic nature of the substituents.

Target-Specific Optimization: For specific targets like AChE, where N-benzylpiperidine benzisoxazoles have shown high potency, SAR studies can be deepened by exploring bioisosteric replacements for the piperidine (B6355638) ring while retaining the core this compound scaffold. nih.gov

Stereochemistry and Conformational Analysis: For derivatives with chiral centers, it is essential to resolve enantiomers and evaluate their biological activity separately, as different stereoisomers can have vastly different affinities for a biological target.

Selectivity Profiling: A critical aspect of deepening SAR is to assess not only potency but also selectivity against a panel of related biological targets. For instance, in the development of antipsychotics, selectivity against off-targets like the hERG channel or H1 receptors is crucial. taylorandfrancis.com

Table 2: Biological Targets of Benzisoxazole Derivatives
Biological Target ClassExamplesTherapeutic AreaReference
GPCRsDopamine (D2, D3) and Serotonin (5-HT1A, 5-HT2A) ReceptorsAntipsychotics, CNS disorders taylorandfrancis.com
EnzymesAcetylcholinesterase (AChE)Alzheimer's Disease nih.gov
KinasesBromodomain and extra-terminal (BET) familyCancer nih.gov
Bacterial ProteinsRibosomal Subunits, Type-II TopoisomeraseAntibacterials biorxiv.orgnih.gov

Integrated Computational and Experimental Approaches for Mechanism Elucidation

The integration of computational chemistry with experimental validation offers a powerful paradigm for accelerating drug discovery and understanding reaction mechanisms. nih.gov This dual approach can provide insights that are difficult to obtain through experimentation alone.

Future research should leverage:

Molecular Docking and Dynamics: In silico docking studies can predict the binding modes of this compound derivatives within the active sites of target proteins. nih.gov Molecular dynamics simulations can further refine these models, providing insights into the stability of ligand-protein complexes and key intermolecular interactions, as has been done for AChE inhibitors. nih.govnih.gov

Pharmacophore Modeling and QSAR: By analyzing a series of active and inactive compounds, computational models can be built to define the essential structural features (pharmacophore) required for biological activity. springernature.com Quantitative Structure-Activity Relationship (QSAR) models can then be developed to predict the potency of novel, unsynthesized derivatives, guiding synthetic efforts toward more promising candidates. springernature.com

Mechanism of Action Studies: Computation can help elucidate reaction mechanisms, such as the base-catalyzed decomposition of benzisoxazoles. acs.org For biological mechanisms, computational approaches can help identify potential targets, as demonstrated in the study of a benzisoxazole antibiotic where docking suggested chorismate pyruvate-lyase as a possible target. nih.gov These in silico hypotheses can then be tested experimentally.

Investigation into Novel Applications beyond Current Research Areas (e.g., materials science, supramolecular chemistry)

While the primary focus for benzisoxazoles has been in medicinal chemistry, their inherent structural and electronic properties suggest potential applications in other fields. nih.gov The rigid, planar, and aromatic nature of the this compound scaffold makes it an attractive building block for advanced materials.

Future exploratory research could target:

Organic Electronics: Heterocyclic aromatic compounds are foundational to organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The this compound core, with its electron-donating methoxy (B1213986) group and tunable electronic properties through further substitution, could be incorporated into novel organic semiconductors or emitters.

Supramolecular Chemistry: The scaffold's potential for π-π stacking and hydrogen bonding interactions makes it a candidate for designing self-assembling systems. These could include liquid crystals, gels, or molecular cages with potential applications in sensing, catalysis, or controlled release.

Chemical Sensors: By functionalizing the this compound core with specific recognition motifs, it may be possible to develop novel chemosensors that exhibit a change in fluorescence or color upon binding to a target analyte.

Design of Multi-Targeted Agents Incorporating the this compound Scaffold

Complex diseases such as cancer, neurodegenerative disorders, and certain psychiatric conditions are often driven by multiple pathological pathways. frontiersin.orgnih.gov The "one drug, one target" paradigm is often insufficient for these conditions, which has led to the rise of multi-target drug design—creating a single chemical entity that can modulate multiple biological targets simultaneously. nih.gov

The this compound scaffold is an ideal starting point for developing such agents due to its proven activity at multiple CNS receptors. taylorandfrancis.com Strategies for future design include:

Pharmacophore Hybridization: This approach involves covalently linking the this compound scaffold (a known pharmacophore for, e.g., serotonin receptors) with another distinct pharmacophore known to act on a different target (e.g., a kinase inhibitor). nih.govresearchgate.net This creates a single hybrid molecule with dual activity.

Scaffold-Based Design: Starting with the core this compound structure, derivatives can be rationally designed to engage with multiple targets. For example, certain benzisoxazole derivatives show affinity for both dopamine and serotonin receptors, a desirable profile for treating schizophrenia. taylorandfrancis.comnih.gov Future design efforts could aim to fine-tune this polypharmacology to achieve a desired therapeutic effect with minimal side effects.

This multi-target approach offers potential advantages over combination therapies, including simplified pharmacokinetics and potentially improved patient compliance. researchgate.net

Q & A

Q. What structural features of 7-Methoxybenzo[d]isoxazole contribute to its biological activity?

The compound's reactivity and bioactivity arise from its fused benzisoxazole core, which provides aromatic stability, and the methoxy group at the 7-position, which acts as an electron-donating substituent. The adjacent nitrogen and oxygen atoms in the isoxazole ring create a polarized environment, enhancing interactions with biological targets like enzymes or receptors. This structural motif is prevalent in drugs such as leflunomide (immunosuppressant) and sulfamethoxazole (antibiotic), where the isoxazole scaffold aids in target binding and metabolic stability .

Q. What metal-free synthetic methods are effective for preparing this compound derivatives?

Key approaches include:

  • Cyclization of α,β-unsaturated ketones with hydroxylamine hydrochloride in alkaline media, yielding isoxazole rings with high regioselectivity .
  • Microwave-assisted synthesis , which reduces reaction time and improves yields compared to conventional heating .
  • One-pot reactions using o-hydroxy-α-bromoacetophenone derivatives, enabling efficient bromomethyl functionalization for further derivatization .

Q. How can NMR spectroscopy validate the synthesis of this compound derivatives?

Proton NMR (¹H NMR) is critical for confirming substituent positions. For example, the methoxy group (-OCH₃) appears as a singlet near δ 3.8–4.0 ppm, while aromatic protons exhibit splitting patterns consistent with the fused ring system. In 5-Methoxybenzo[c]isoxazole, signals at δ 8.93 (d, J = 1.0 Hz) and δ 7.53 (d, J = 9.6 Hz) confirm the aromatic coupling network .

Advanced Research Questions

Q. What computational strategies predict the bioactivity of this compound derivatives?

  • Molecular docking (e.g., AutoDock, PyMOL) identifies binding affinities to targets like DNA ligase or topoisomerase. For example, derivatives with fluorophenyl substituents show strong interactions with microbial enzyme active sites .
  • Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to correlate with antioxidant or anti-inflammatory activity .
  • ADMET predictions (Absorption, Distribution, Metabolism, Excretion, Toxicity) using tools like SwissADME prioritize compounds with favorable pharmacokinetic profiles .

Q. What experimental techniques analyze the photodissociation dynamics of this compound?

  • PEPIPICO (Photoelectron Photoion Coincidence Spectroscopy) tracks dissociation pathways following double photoionization, revealing fragments like HCN and CO .
  • Theoretical studies (DFT, MP2) model conical intersections and non-adiabatic transitions, explaining the preference for direct vs. indirect dissociation channels .

Q. How do this compound derivatives inhibit glutathione-dependent enzymes?

Derivatives like 3-(4-chlorophenyl)isoxazole competitively inhibit glutathione reductase (GR) by blocking the NADPH-binding site (IC₅₀ ≈ 12 µM). For glutathione S-transferase (GST) , hydrophobic substituents enhance affinity for the enzyme’s substrate-binding pocket, disrupting detoxification pathways .

Q. What green chemistry approaches optimize the synthesis of this compound?

  • Ultrasound-assisted synthesis reduces energy consumption and improves reaction homogeneity .
  • Aqueous-phase reactions minimize toxic solvent use; e.g., organocatalytic methods using N-heterocyclic carbenes (NHCs) achieve high yields in water .

Q. How are this compound derivatives evaluated for anticancer activity?

  • Cell viability assays (MTT/WST-1) on HeLa, MCF-7, and HepG2 cells quantify IC₅₀ values. Fluorophenyl-isoxazole-carboxamides show IC₅₀ < 10 µM via apoptosis induction .
  • Flow cytometry measures cell cycle arrest (e.g., G2/M phase) and caspase-3 activation, confirming programmed cell death .

Methodological Considerations

  • Contradictions in Synthesis Routes : While metal-free methods dominate recent studies (e.g., ), older protocols using transition-metal catalysts may yield higher regioselectivity in certain cases. Researchers must balance efficiency with sustainability goals.
  • Safety Protocols : Handling requires PPE (gloves, goggles) and fume hoods due to potential toxicity. Spills should be neutralized with inert adsorbents (e.g., sand) and disposed via hazardous waste channels .

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